molecular formula C17H16ClNO3 B2582999 2-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide CAS No. 1421449-68-4

2-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide

Cat. No. B2582999
CAS RN: 1421449-68-4
M. Wt: 317.77
InChI Key: DDWAAIROSCOTOJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide, also known as DBF, is a synthetic compound that has been studied for its potential use as a therapeutic agent. DBF is a benzamide derivative, which means that it contains a benzene ring and an amide group. In recent years, there has been growing interest in DBF due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Dihydrobenzofurans and Benzofurans Synthesis : Yoshioka et al. (2013) developed a method for synthesizing dihydrobenzofurans by inserting arynes into formamides followed by trapping with zinc enolates of α-chlorinated methines. This method also allows the generation of benzofurans from ketone-containing dihydrobenzofurans through an ethyl anion addition, a retro-aldol type reaction, and the elimination of an amino group (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
  • One-Pot Synthesis of Arylbenzoxazole Derivatives : Miao et al. (2015) demonstrated a one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C–N/intramolecular C–O couplings, using N-(2-chloro-phenyl)-2-halo-benzamides and primary amines, highlighting the compound's utility in facilitating complex organic reactions (Miao, Shi, He, Tong, Jiang, & Han, 2015).

Biological Activities and Applications

  • Investigating Biological Activity : Imramovský et al. (2011) described the synthesis and primary in vitro screening of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides against various mycobacterial, bacterial, and fungal strains. This study illustrates the compound's potential as a scaffold for developing new antimicrobial agents (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).

Photocatalytic and Environmental Applications

  • Photocatalytic Activity Studies : Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including compounds related to the benzamide family, for potential applications in water decontamination technologies. The study underscores the environmental applications of such compounds, focusing on their ability to induce oxidation processes under visible light (Bessekhouad, Robert, & Weber, 2005).

properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-4-2-1-3-13(14)17(21)19-10-15(20)11-5-6-16-12(9-11)7-8-22-16/h1-6,9,15,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWAAIROSCOTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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